IKKβ Selectivity: 872470-20-7-Derived KINK-1/Bay 65-1942 vs. IKKα and Other Kinases
The 872470-20-7-derived compound KINK-1 (Bay 65-1942, Compound A), a 5-(3-piperidinyl)-7-aryl-substituted 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one, demonstrates ATP-competitive IKKβ inhibition with Ki = 2 nM [1]. Selectivity profiling reveals >50-fold selectivity over IKKα and no inhibition (IC50 >10 μM) against IKK3, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC . This selectivity window exceeds that of alternative IKK inhibitors such as SU1261, which shows IC50 values of 10 nM for IKKα and 680 nM for IKKβ (68-fold selectivity in the opposite direction) [2].
| Evidence Dimension | IKKβ inhibition potency and selectivity over IKKα |
|---|---|
| Target Compound Data | Ki = 2 nM (IKKβ); >50-fold selectivity over IKKα |
| Comparator Or Baseline | SU1261: IC50 = 10 nM (IKKα), IC50 = 680 nM (IKKβ) |
| Quantified Difference | KINK-1: IKKβ > IKKα by >50-fold; SU1261: IKKα > IKKβ by 68-fold (inverse selectivity) |
| Conditions | In vitro kinase inhibition assay; ATP-competitive binding measured via Ki and IC50 determination |
Why This Matters
Procurement of 872470-20-7 enables synthesis of IKKβ-selective probes with a defined selectivity window that avoids confounding IKKα-mediated effects in NF-κB pathway studies.
- [1] Ziegelbauer K, Gantner F, Lukacs NW, et al. A selective novel low-molecular-weight inhibitor of IkappaB kinase-beta (IKK-beta) prevents pulmonary inflammation and shows broad anti-inflammatory activity. Br J Pharmacol. 2005;145(2):178-192. View Source
- [2] MedChemExpress. IKK Inhibitors Database. SU1261 inhibitor with IC50 values of 10 nM and 680 nM for IKKα and IKKβ, respectively. View Source
